4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
Overview
Description
4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of isoindoline-1,3-dione derivatives and has been shown to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide A is not fully understood, but it is thought to inhibit the activity of certain enzymes involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to induce the expression of certain genes involved in apoptosis.
Biochemical and Physiological Effects:
This compound A has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in inflammation and immune response. Additionally, it has been shown to decrease the activity of certain enzymes involved in lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide A in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. Additionally, it has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. However, one limitation of using this compound A in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide A. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential therapeutic applications. Another area of interest is the development of novel formulations and delivery methods to improve the solubility and bioavailability of the compound. Overall, research on this compound A has the potential to lead to the development of new cancer therapies with improved efficacy and selectivity.
Scientific Research Applications
4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide A has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-chloro-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-6-5-8(13(17)19)7-12(11)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-2,5-7,9-10H,3-4H2,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHNYOOWJZYMIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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